2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol
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Overview
Description
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Mechanism of Action
Target of Action
The compound, 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol, is a type of Schiff base . Schiff bases from 2-hydroxy-1-naphthaldehyde have often been used as chelating ligands in the field of coordination chemistry . Therefore, the primary targets of this compound are likely to be metal ions in biological systems.
Mode of Action
As a Schiff base, this compound can interact with its targets (metal ions) through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group . This interaction can result in the formation of a stable complex between the compound and the metal ion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metal ions can influence the compound’s action, efficacy, and stability. For example, changes in pH can affect the compound’s ability to form complexes with metal ions, while temperature can influence the rate of these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol has several scientific research applications:
Coordination Chemistry: It acts as a chelating ligand, forming stable complexes with metal ions.
Medicinal Chemistry: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with specific optical or electronic properties.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester .
- **(2-Hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide .
Uniqueness
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol is unique due to its specific structure, which combines a naphthalene ring with a pyridine ring through a Schiff base linkage. This unique structure allows it to form stable complexes with a variety of metal ions, making it versatile in coordination chemistry and other applications.
Properties
IUPAC Name |
2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-18-16-15(20)6-3-9-17-16/h1-10,19-20H/b18-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBXJNLRFGQPO-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC=N3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=C(C=CC=N3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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